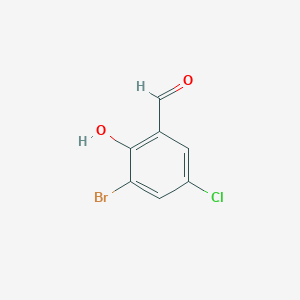

3-Bromo-5-chloro-2-hydroxybenzaldehyde

説明

特性

IUPAC Name |

3-bromo-5-chloro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOYZLVIXXBBIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334112 | |

| Record name | 3-Bromo-5-chloro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19652-32-5 | |

| Record name | 3-Bromo-5-chlorosalicylaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19652-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-chloro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-chloro-2-hydroxybenzaldehyde

CAS Number: 19652-32-5

This technical guide provides a comprehensive overview of 3-Bromo-5-chloro-2-hydroxybenzaldehyde, a halogenated salicylaldehyde derivative with significant potential in research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound, also known as 3-Bromo-5-chlorosalicylaldehyde, is a poly-substituted aromatic aldehyde. The presence of bromo, chloro, hydroxyl, and aldehyde functional groups on the benzene ring imparts unique chemical reactivity, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 19652-32-5 |

| Molecular Formula | C₇H₄BrClO₂ |

| Molecular Weight | 235.46 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 85-88 °C |

| Purity | ≥97% |

| Synonyms | 3-Bromo-5-chlorosalicylaldehyde |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Key Features |

| ¹³C NMR | Spectra available.[2] |

| Infrared (IR) | Spectra available.[2] |

| Mass Spectrometry (MS) | Spectra available.[2] |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

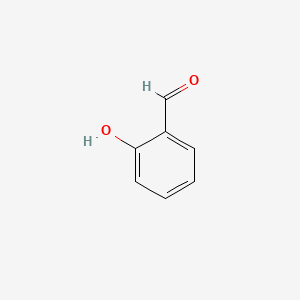

This proposed protocol is based on the bromination of salicylaldehyde derivatives.[3]

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol:

-

Dissolution: Dissolve 4-chlorosalicylaldehyde (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel with constant stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into ice-cold water. The crude product will precipitate out.

-

Purification: Filter the precipitate, wash with cold water, and then recrystallize from a suitable solvent such as ethanol to obtain pure this compound.

Synthesis of Schiff Base Derivatives

This compound is a valuable precursor for the synthesis of Schiff bases, which are known to possess a wide range of biological activities.[4]

Reaction Scheme:

Caption: General synthesis of a Schiff base from this compound.

Experimental Protocol:

-

Dissolution: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Addition: To this solution, add an equimolar amount of the desired primary amine.

-

Reaction: Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 2-4 hours.

-

Isolation: Cool the reaction mixture to room temperature. The Schiff base product often precipitates and can be collected by filtration.

-

Purification: Wash the crude product with cold ethanol and recrystallize from a suitable solvent to yield the pure Schiff base.

Applications in Drug Development

Derivatives of this compound, particularly Schiff bases, have shown promise in various therapeutic areas, including as antimicrobial and neuroprotective agents.

Antimicrobial Activity

Schiff bases derived from halogenated salicylaldehydes are known to exhibit significant antibacterial and antifungal properties.[4] The antimicrobial activity is often attributed to the azomethine group (-C=N-).

Table 3: Reported Antimicrobial Activity of Related Schiff Base Derivatives

| Compound Type | Organism | Activity (MIC in µg/mL) | Reference |

| Isatin Schiff Bases | P. aeruginosa | 78 | [5] |

| Benzimidazole-based Schiff bases | S. aureus | 250 (ng/mL) | [5] |

| Schiff bases from 3,3′-diaminodipropylamine | S. aureus | 24-49 | [6] |

| Schiff bases from 5-chloro-salicylaldehyde | E. coli | 1.6 | [7] |

| Schiff bases from 5-chloro-salicylaldehyde | P. fluorescence | 2.8 | [7] |

Experimental Protocol for Antimicrobial Screening (Broth Microdilution Method):

-

Preparation of Stock Solutions: Prepare a stock solution of the synthesized Schiff base in a suitable solvent like DMSO.

-

Serial Dilutions: Perform serial dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI medium for fungi.

-

Inoculation: Add a standardized suspension of the test microorganism to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Caption: Experimental workflow for antimicrobial screening.

Neuroprotective Potential

Recent studies have suggested that halogenated salicylaldehyde derivatives may possess neuroprotective properties.[8] While the exact mechanisms are still under investigation, potential pathways include the modulation of inflammatory responses and the inhibition of ferroptosis, a form of iron-dependent cell death.[8][9] Salicylates are known to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation.[10]

Proposed Neuroprotective Signaling Pathway:

Caption: Inhibition of NF-κB signaling by salicylaldehyde derivatives.

Conclusion

This compound is a versatile chemical intermediate with significant potential for the development of novel therapeutic agents. Its utility in the synthesis of biologically active Schiff bases, particularly those with antimicrobial and potential neuroprotective activities, makes it a compound of high interest for researchers in medicinal chemistry and drug discovery. Further investigation into the synthesis of a broader range of derivatives and a more detailed exploration of their mechanisms of action are warranted.

References

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. spectrabase.com [spectrabase.com]

- 3. d-nb.info [d-nb.info]

- 4. ijmrsti.com [ijmrsti.com]

- 5. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

- 7. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy 5-Bromo-3-chloro-2-hydroxybenzaldehyde | 19652-33-6 [smolecule.com]

- 9. Salicylaldehyde Benzoylhydrazone Protects Against Ferroptosis in Models of Neurotoxicity and Behavioural Dysfunction, In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Salsalate treatment following traumatic brain injury reduces inflammation and promotes a neuroprotective and neurogenic transcriptional response with concomitant functional recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Bromo-5-chloro-2-hydroxybenzaldehyde physical properties

An In-Depth Technical Guide to the Physical Properties of 3-Bromo-5-chloro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key intermediate in various synthetic applications. The information is curated for researchers, scientists, and professionals in drug development, with a focus on clarity, data presentation, and experimental context.

Core Physical and Chemical Properties

This compound, also known as 3-Bromo-5-chlorosalicylaldehyde, is a disubstituted aromatic aldehyde. Its structure, featuring bromine, chlorine, hydroxyl, and aldehyde functional groups, makes it a versatile precursor in the synthesis of more complex molecules, including Schiff bases and other heterocyclic compounds.[1][2]

Data Summary

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3][4][5][6] |

| Synonyms | 3-Bromo-5-chlorosalicylaldehyde | [1][4][5][7] |

| CAS Number | 19652-32-5 | [3][4][5][7] |

| Molecular Formula | C₇H₄BrClO₂ | [3][4][5][8] |

| Molecular Weight | 235.46 g/mol | [1][3][4][9] |

| Appearance | Pale yellow to yellow crystals, crystalline powder, or powder | [6][7] |

| Melting Point | 81.5 - 90.5 °C | [1][5][6][7] |

| Purity | 97% (Typical), ≥96.0% (by GC) | [5][6][7] |

| InChIKey | KNOYZLVIXXBBIB-UHFFFAOYSA-N | [3][4][5][6] |

| SMILES | O=Cc1cc(Cl)cc(Br)c1O | [3][8] |

| Sensitivity | Air Sensitive | [5] |

| Storage Conditions | Store at 10°C - 25°C, keep dry, under an inert atmosphere (e.g., Nitrogen) |

Experimental Protocols

While specific experimental reports for the determination of this compound's properties are not detailed in the provided search results, standard analytical methodologies are employed. The following are generalized protocols for key properties.

Determination of Melting Point

The melting point range of 81.5 - 90.5 °C suggests the use of a standard melting point apparatus.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate. A slower ramp rate (e.g., 1-2 °C per minute) is used near the expected melting point to ensure accuracy.

-

Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point.

Purity Assay by Gas Chromatography (GC)

A purity of ≥96.0% is cited, commonly determined by Gas Chromatography (GC).[6]

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a known concentration.

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph.

-

Separation: The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

-

Detection: As components elute from the column, they are detected by a suitable detector, such as a Flame Ionization Detector (FID).

-

Data Analysis: The resulting chromatogram shows peaks corresponding to different components. The area of each peak is proportional to the concentration of that component. The purity is calculated by dividing the area of the main peak (representing this compound) by the total area of all peaks, expressed as a percentage.

Visualizations

The following diagrams illustrate key relationships and workflows relevant to this compound.

Caption: Logical relationship of chemical identifiers.

Caption: General workflow for Schiff base synthesis.

References

- 1. 3-Bromo-5-chlorosalicylaldehyde | 19652-32-5 [chemicalbook.com]

- 2. Buy 5-Bromo-3-chloro-2-hydroxybenzaldehyde | 19652-33-6 [smolecule.com]

- 3. This compound | CAS 19652-32-5 [matrix-fine-chemicals.com]

- 4. This compound | C7H4BrClO2 | CID 519676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. thomassci.com [thomassci.com]

- 8. This compound (CAS 19652-32-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 19652-32-5 | MFCD00051690 | this compound [aaronchem.com]

An In-depth Technical Guide to 3-Bromo-5-chloro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Bromo-5-chloro-2-hydroxybenzaldehyde, a halogenated salicylaldehyde with significant potential in medicinal chemistry and materials science.

Chemical Structure and Properties

This compound is an aromatic organic compound characterized by a benzene ring substituted with a formyl group (-CHO), a hydroxyl group (-OH), a bromine atom, and a chlorine atom. Its chemical structure and key identifiers are presented below.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1][2][3] |

| Synonyms | 3-Bromo-5-chlorosalicylaldehyde | [1] |

| CAS Number | 19652-32-5 | [1][2][4] |

| Molecular Formula | C₇H₄BrClO₂ | [1][2][4] |

| Molecular Weight | 235.46 g/mol | [1][2] |

| SMILES | C1=C(C=C(C(=C1C=O)O)Br)Cl | [1] |

| InChIKey | KNOYZLVIXXBBIB-UHFFFAOYSA-N | [1][2][4] |

| Appearance | Pale yellow to yellow crystalline solid | [5] |

| Melting Point | 81.5-90.5 °C | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹³C NMR | Spectra available, detailed peak list not readily published. | [6] |

| Infrared (IR) | Spectra available, key stretches expected for O-H, C=O, C-Br, C-Cl bonds. | |

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺) expected at m/z 234/236/238 due to isotopic distribution of Br and Cl. |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed journals, a plausible synthetic route can be derived from general methods for the ortho-formylation and halogenation of phenols. A potential multi-step synthesis is outlined below.

Plausible Synthetic Pathway:

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol: General Ortho-Formylation of Phenols (Duff Reaction Adaptation)

This protocol provides a general framework for the formylation step. Optimization would be required for the specific substrate, 2-Bromo-4-chlorophenol.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-4-chlorophenol and hexamethylenetetramine in a suitable solvent such as glycerol or trifluoroacetic acid.

-

Heating: Heat the reaction mixture to a temperature typically ranging from 140 to 160 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: After the reaction is deemed complete, cool the mixture and add an acidic aqueous solution (e.g., dilute sulfuric acid). Heat the mixture again to hydrolyze the intermediate Schiff base.

-

Workup and Purification: Cool the reaction mixture to room temperature. The product can be extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Applications in Research and Drug Development

This compound serves as a versatile precursor for the synthesis of a variety of derivatives with potential biological activities. Its utility stems from the reactive aldehyde and hydroxyl groups, which can be readily modified.

Precursor for Schiff Bases and Metal Complexes

The aldehyde functionality of this compound makes it an excellent starting material for the synthesis of Schiff bases through condensation reactions with primary amines. These Schiff bases, in turn, can act as ligands to form metal complexes.

Experimental Workflow for Synthesis and Evaluation of Derivatives:

Caption: Experimental workflow for the synthesis and evaluation of derivatives.

Potential Biological Activities of Derivatives

Recent research has highlighted the potential of metal complexes derived from this compound in various therapeutic areas.

-

Antimicrobial Activity: Zinc(II) complexes of 3-bromo-5-chloro-salicylaldehyde have been synthesized and characterized. These complexes have shown antimicrobial potency against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.

-

Antioxidant Activity: The aforementioned Zinc(II) complexes have also been investigated for their antioxidant properties, showing activity against radicals like 1,1-diphenyl-picrylhydrazyl (DPPH).

-

DNA Interaction: Studies suggest that these metal complexes can interact with calf-thymus DNA, potentially through intercalation. They have also been shown to cause moderate cleavage of pBR322 plasmid DNA.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for assessing the antimicrobial activity of synthesized compounds.

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.

-

Preparation of Test Compounds: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways

Currently, there is limited direct evidence in the public domain detailing the specific signaling pathways modulated by this compound itself. However, based on the observed biological activities of its derivatives, particularly their interaction with DNA and antimicrobial properties, it is plausible that these compounds could interfere with fundamental cellular processes in microorganisms, such as DNA replication, transcription, or cell wall synthesis. Further research is necessary to elucidate the precise mechanisms of action and to identify any specific molecular targets or signaling cascades involved.

Conclusion

This compound is a valuable building block in synthetic organic and medicinal chemistry. Its readily functionalizable structure allows for the creation of diverse molecular architectures, particularly Schiff bases and their metal complexes, which have demonstrated promising antimicrobial and antioxidant activities. This guide provides a foundational understanding of its properties, synthesis, and potential applications, highlighting the need for further research to fully explore its therapeutic potential and to delineate the specific biological pathways through which its derivatives exert their effects.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 19652-32-5|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | CAS 19652-32-5 [matrix-fine-chemicals.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound | C7H4BrClO2 | CID 519676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Molecular Weight of 3-Bromo-5-chloro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of 3-Bromo-5-chloro-2-hydroxybenzaldehyde, a compound of interest in various research and development applications. Understanding the precise molecular weight is fundamental for accurate quantification, reaction stoichiometry, and the interpretation of analytical data.

Molecular Structure and Formula

This compound is a substituted aromatic aldehyde. Its chemical structure consists of a benzene ring functionalized with a bromine atom, a chlorine atom, a hydroxyl group, and a formyl group. The molecular formula for this compound has been identified as C₇H₄BrClO₂.[1][2][3][4][5]

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula and the standard atomic weights of carbon, hydrogen, bromine, chlorine, and oxygen.

The standard atomic weights for the relevant elements are:

The molecular weight is calculated as follows:

(7 × Atomic Weight of C) + (4 × Atomic Weight of H) + (1 × Atomic Weight of Br) + (1 × Atomic Weight of Cl) + (2 × Atomic Weight of O)

(7 × 12.011) + (4 × 1.008) + (1 × 79.904) + (1 × 35.453) + (2 × 15.999) = 235.46 g/mol

This calculated value is consistent with the molecular weight information available in chemical supplier catalogs and databases.[1][2][5]

Quantitative Data Summary

The following table provides a structured summary of the atomic and molecular weight data for this compound.

| Element (Symbol) | Count | Standard Atomic Weight (amu) | Total Contribution to Molecular Weight (amu) |

| Carbon (C) | 7 | 12.011 | 84.077 |

| Hydrogen (H) | 4 | 1.008 | 4.032 |

| Bromine (Br) | 1 | 79.904 | 79.904 |

| Chlorine (Cl) | 1 | 35.453 | 35.453 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total | 235.464 |

Note: The final molecular weight is often rounded to two decimal places, resulting in 235.46 g/mol .

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically confirmed experimentally using mass spectrometry.

Methodology: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).

-

Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Detection: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy.

-

Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, from which the exact mass of the molecule can be determined and compared to the calculated theoretical mass.

Logical Workflow for Molecular Weight Calculation

The following diagram illustrates the logical process for determining the molecular weight of a chemical compound.

References

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. thomassci.com [thomassci.com]

- 3. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 19652-32-5 this compound 3-溴-5-氯水杨醛 -Win-Win Chemical [win-winchemical.com]

- 6. Atomic/Molar mass [westfield.ma.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. byjus.com [byjus.com]

- 9. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 11. quora.com [quora.com]

- 12. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 13. Hydrogen - Wikipedia [en.wikipedia.org]

- 14. Bromine - Wikipedia [en.wikipedia.org]

- 15. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 16. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]

- 17. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 18. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 19. Chlorine - Wikipedia [en.wikipedia.org]

- 20. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 21. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

- 22. fiveable.me [fiveable.me]

- 23. princeton.edu [princeton.edu]

- 24. Oxygen - Wikipedia [en.wikipedia.org]

- 25. youtube.com [youtube.com]

- 26. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

An In-depth Technical Guide to 3-Bromo-5-chloro-2-hydroxybenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-chloro-2-hydroxybenzaldehyde, a halogenated salicylaldehyde derivative of significant interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, spectroscopic data, and key synthetic methodologies. A major focus is placed on its application as a versatile precursor for the synthesis of Schiff bases and their metal complexes, which have demonstrated a range of biological activities, including antimicrobial and anticancer properties. This guide also explores the inhibitory effects of salicylaldehyde derivatives on critical cancer signaling pathways, providing insights for drug development professionals. Detailed experimental protocols for the synthesis of the title compound and its derivatives are provided, alongside structured data tables and diagrams to facilitate understanding and further research.

Chemical Identity and Synonyms

This compound is a substituted aromatic aldehyde. Its primary IUPAC name is this compound.[1][2][3] A widely used synonym is 3-Bromo-5-chlorosalicylaldehyde.[2][4][5] Other synonyms and identifiers are listed in the table below.

| Identifier Type | Value |

| IUPAC Name | This compound[1][2][3] |

| Synonyms | 3-Bromo-5-chlorosalicylaldehyde, 3-bromo-5-chlorosalicylic aldehyde, Benzaldehyde, 3-bromo-5-chloro-2-hydroxy-[2][4][5][6] |

| CAS Registry Number | 19652-32-5[1][2][3][4] |

| Molecular Formula | C₇H₄BrClO₂[1][2][3][4] |

| Molecular Weight | 235.46 g/mol [1] |

| InChI Key | KNOYZLVIXXBBIB-UHFFFAOYSA-N[1][2][3] |

| SMILES | O=Cc1c(O)c(Br)cc(Cl)c1 |

Physicochemical and Spectroscopic Data

This compound is typically a pale yellow to yellow crystalline powder.[3] Key physicochemical and spectroscopic data are summarized in the tables below.

Table 2.1: Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 85-88 °C | [6] |

| Boiling Point (Predicted) | 245.3 ± 35.0 °C | [6] |

| pKa (Predicted) | 6.20 ± 0.23 | [6] |

Table 2.2: Spectroscopic Data

| Technique | Key Features and Observations |

| Mass Spectrometry (EI) | The electron ionization mass spectrum is available through the NIST WebBook, providing fragmentation patterns for structural elucidation. |

| Infrared (IR) Spectroscopy | The IR spectrum, available from the NIST/EPA Gas-Phase Infrared Database, shows characteristic peaks for the hydroxyl, aldehyde, and aromatic functionalities. |

| ¹³C Nuclear Magnetic Resonance (NMR) | The ¹³C NMR spectrum is available and provides information on the carbon skeleton of the molecule. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the ortho-formylation of the corresponding phenol, a reaction commonly known as the Reimer-Tiemann reaction. This method introduces an aldehyde group onto the aromatic ring, primarily at the ortho position to the hydroxyl group.

Synthesis of this compound via Reimer-Tiemann Reaction

This protocol is adapted from the general procedure for the formylation of phenols.

Materials:

-

4-Chloro-2-bromophenol

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

Procedure:

-

A solution of sodium hydroxide in water is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

4-Chloro-2-bromophenol is added to the stirred sodium hydroxide solution.

-

The mixture is heated, and chloroform is added dropwise over a period of 1-2 hours while maintaining the reaction temperature.

-

After the addition is complete, the reaction mixture is refluxed for several hours to ensure the completion of the reaction.

-

Excess chloroform is removed by distillation.

-

The reaction mixture is cooled and then acidified with hydrochloric acid.

-

The product is extracted with diethyl ether.

-

The combined ether extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Synthesis of a Schiff Base Derivative

This compound is a common starting material for the synthesis of Schiff bases, which are formed by the condensation of an aldehyde with a primary amine.

Materials:

-

This compound

-

Aniline (or other primary amine)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

Dissolve 10 mmol of this compound in 50 mL of absolute ethanol in a round-bottom flask.

-

Add 10 mmol of aniline to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

-

The product can be further purified by recrystallization.

Applications in Drug Development and Biological Activity

Halogenated salicylaldehydes and their derivatives, particularly Schiff bases and their metal complexes, are of great interest to drug development professionals due to their wide range of biological activities.

Antimicrobial and Anticancer Potential

Schiff bases derived from this compound have been investigated for their potential as antimicrobial and anticancer agents. The presence of the halogen atoms (bromine and chlorine) and the hydroxyl group on the aromatic ring are thought to contribute significantly to their biological efficacy. Metal complexes of these Schiff bases have also shown enhanced biological activity. For instance, a ruthenium(II) complex incorporating 3-bromo-5-chlorosalicylaldehyde has been shown to induce cell cycle arrest in the G0/G1 phase, apoptosis, and mitochondrial dysfunction in cancer cells.[3] Complexes bearing bromine atoms have been noted to provoke an increase in intracellular reactive oxygen species (ROS) levels.[3]

Inhibition of Cancer Signaling Pathways

Salicylaldehyde derivatives have been shown to suppress multiple signaling pathways that are often dysregulated in cancer cells. These pathways are critical for cell proliferation, survival, and metastasis. The inhibition of these pathways represents a key strategy in modern cancer therapy.

The diagram above illustrates the inhibitory effect of salicylaldehyde derivatives on several key oncogenic signaling pathways, including the PI3K/AKT/mTOR, ERK, STAT3, and NF-κB pathways. By targeting these central nodes, these compounds can effectively halt cell proliferation and survival, highlighting their therapeutic potential.

Conclusion

This compound is a valuable building block in synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of a diverse library of derivatives, particularly Schiff bases and their metal complexes. The significant biological activities exhibited by these derivatives, including potent anticancer and antimicrobial effects, underscore the importance of this compound in drug discovery and development. Further research into the specific mechanisms of action and structure-activity relationships of its derivatives is warranted to fully exploit its therapeutic potential. This guide provides a solid foundation of technical information to aid researchers and scientists in these future endeavors.

References

- 1. Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy) 2 (X,Y-sal)]BF 4 } complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00401A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

Spectral Analysis of 3-Bromo-5-chloro-2-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 3-bromo-5-chloro-2-hydroxybenzaldehyde, also known as 3-bromo-5-chlorosalicylaldehyde. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical synthesis, offering detailed spectral information and the methodologies for its acquisition.

Core Spectral Data

The following tables summarize the key spectral data obtained for this compound through various analytical techniques.

1H NMR (Proton Nuclear Magnetic Resonance) Spectral Data

Solvent: Chloroform-d (CDCl3) Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | Data not available | Data not available | Aromatic Proton |

| Data not available | Data not available | Data not available | Aromatic Proton |

| Data not available | Data not available | Data not available | Aldehyde Proton (-CHO) |

| Data not available | Data not available | Data not available | Hydroxyl Proton (-OH) |

Note: Specific chemical shifts, multiplicities, and coupling constants for 1H NMR were not explicitly found in the searched literature. The assignments are based on the expected chemical environment of the protons.

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data

Solvent: Chloroform-d (CDCl3)

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C-CHO (Aldehyde Carbonyl) |

| Data not available | C-OH (Carbon attached to Hydroxyl) |

| Data not available | C-Br (Carbon attached to Bromine) |

| Data not available | C-Cl (Carbon attached to Chlorine) |

| Data not available | Aromatic Carbon |

| Data not available | Aromatic Carbon |

| Data not available | Aromatic Carbon |

Note: While the existence of 13C NMR data is confirmed in spectral databases, the specific chemical shifts were not available in the searched resources.

IR (Infrared) Spectral Data

Technique: Attenuated Total Reflectance (ATR)

| Wavenumber (cm-1) | Intensity | Assignment |

| Data not available | Data not available | O-H stretch (Phenolic) |

| Data not available | Data not available | C-H stretch (Aromatic) |

| Data not available | Data not available | C=O stretch (Aldehyde) |

| Data not available | Data not available | C=C stretch (Aromatic) |

| Data not available | Data not available | C-O stretch (Phenolic) |

| Data not available | Data not available | C-Br stretch |

| Data not available | Data not available | C-Cl stretch |

Note: A representative IR spectrum is available in the NIST WebBook[1]; however, a detailed peak list with assignments was not provided.

Mass Spectrometry (MS) Data

Technique: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 234, 236, 238 | Data not available | [M]+ (Molecular Ion) |

| Data not available | Data not available | [M-H]+ |

| Data not available | Data not available | [M-CHO]+ |

| Data not available | Data not available | [M-Br]+ |

| Data not available | Data not available | [M-Cl]+ |

Note: The mass spectrum available on the NIST WebBook[2] shows a complex fragmentation pattern. The table above indicates expected major fragments based on the structure.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl3, approximately 0.7 mL) in a standard 5 mm NMR tube.

-

Instrumentation: 1H and 13C NMR spectra are recorded on a 400 MHz NMR spectrometer.

-

1H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is used.

-

Spectral Width: Approximately 16 ppm.

-

Number of Scans: 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

-

13C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

-

Spectral Width: Approximately 250 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of 13C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of CDCl3 (δH = 7.26 ppm, δC = 77.16 ppm).

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the diamond crystal of the ATR accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is brought into firm contact with the crystal using a pressure clamp to ensure good optical contact.

-

The sample spectrum is then recorded.

-

Spectral Range: Typically 4000-400 cm-1.

-

Resolution: 4 cm-1.

-

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

-

Gas Chromatography Method:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10-15 °C/min.

-

Final hold: Hold at 280 °C for 5-10 minutes.

-

-

-

Mass Spectrometry Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 2-3 scans/second.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: The resulting total ion chromatogram (TIC) is analyzed to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then examined for the molecular ion and characteristic fragment ions to confirm the structure.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the analysis and interpretation of the spectral data.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 3-Bromo-5-chloro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 3-Bromo-5-chloro-2-hydroxybenzaldehyde. The information presented herein is intended to assist researchers and professionals in the fields of chemistry and drug development with spectral interpretation, compound identification, and quality control.

Introduction

This compound is a substituted aromatic aldehyde with the chemical formula C₇H₄BrClO₂. As a halogenated salicylaldehyde derivative, it serves as a versatile building block in the synthesis of various organic compounds, including Schiff bases, chalcones, and other heterocyclic systems with potential biological activities. Accurate structural elucidation is paramount, and ¹H NMR spectroscopy is a primary analytical technique for this purpose. This guide details the expected ¹H NMR spectral characteristics of this compound, supported by experimental data.

Chemical Structure and Proton Environments

The chemical structure of this compound dictates four distinct proton environments, which give rise to four unique signals in the ¹H NMR spectrum. The protons are labeled as follows for assignment purposes:

-

Hₐ (CHO) : The aldehydic proton.

-

Hₑ (OH) : The phenolic hydroxyl proton.

-

Hբ and Hբ' : The two aromatic protons on the benzene ring.

Due to the substitution pattern on the benzene ring, the two aromatic protons are in different chemical environments and are expected to exhibit spin-spin coupling.

¹H NMR Spectral Data

The following table summarizes the quantitative ¹H NMR data for this compound, acquired in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer.

| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| A | 11.5 | Singlet | 1H | OH (Hₑ) |

| B | 9.821 | Singlet | 1H | CHO (Hₐ) |

| C | 7.766 | Doublet | 1H | Ar-H |

| D | 7.535 | Doublet | 1H | Ar-H |

Experimental Protocol

The ¹H NMR spectrum was recorded on a 400 MHz NMR spectrometer. A sample of this compound (0.039 g) was dissolved in deuterated chloroform (0.5 ml, CDCl₃). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Spectral Interpretation and Signal Assignment

The assignment of the observed signals to the specific protons of this compound is based on established principles of ¹H NMR spectroscopy, including chemical shift theory and spin-spin coupling patterns.

-

Hydroxyl Proton (Hₑ, Signal A): The signal at 11.5 ppm is assigned to the phenolic hydroxyl proton. Its significant downfield shift is attributed to strong intramolecular hydrogen bonding with the adjacent carbonyl group of the aldehyde, which deshields the proton. This signal typically appears as a broad or sharp singlet.

-

Aldehydic Proton (Hₐ, Signal B): The singlet at 9.821 ppm is characteristic of an aldehydic proton. The electron-withdrawing nature of the carbonyl group and the aromatic ring causes a strong deshielding effect, resulting in a resonance at a high chemical shift.

-

Aromatic Protons (Signals C and D): The signals at 7.766 ppm and 7.535 ppm correspond to the two aromatic protons. Their downfield position is typical for protons attached to a benzene ring. The observed multiplicity as doublets arises from the coupling between these two adjacent protons. The difference in their chemical shifts is due to the different electronic effects of the substituents in their respective ortho and para positions.

Logical Relationship of Proton Environments

The following diagram illustrates the distinct proton environments in this compound.

Caption: Correlation of proton environments to their respective ¹H NMR signals.

Experimental Workflow for ¹H NMR Analysis

The logical workflow for obtaining and interpreting the ¹H NMR spectrum of a compound like this compound is outlined below.

Caption: Standard workflow for ¹H NMR analysis from sample preparation to reporting.

An In-depth Technical Guide to the FT-IR Spectrum of 3-Bromo-5-chloro-2-hydroxybenzaldehyde

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Bromo-5-chloro-2-hydroxybenzaldehyde, a key intermediate in various synthetic pathways. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's vibrational spectroscopic properties, a reproducible experimental protocol, and a summary of key spectral data.

Introduction

This compound (C₇H₄BrClO₂) is a substituted aromatic aldehyde with significant applications in the synthesis of novel pharmaceutical and chemical entities. The presence of multiple functional groups, including a hydroxyl group, an aldehyde, and halogen substituents on the benzene ring, results in a characteristic infrared spectrum that is instrumental for its identification and quality control. This guide will delve into the interpretation of its FT-IR spectrum, providing a foundational understanding for researchers working with this compound.

Data Presentation

The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its functional groups. The quantitative data, including peak positions and their assignments, are summarized in the table below. This data is compiled from the gas-phase FT-IR spectrum available in the NIST WebBook.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Medium | O-H stretch (intramolecular hydrogen-bonded) |

| ~3080 | Weak | Aromatic C-H stretch |

| ~2850 | Weak | Aldehydic C-H stretch (Fermi resonance) |

| ~1665 | Strong | C=O stretch (conjugated aldehyde) |

| ~1580 | Medium | C=C aromatic ring stretch |

| ~1450 | Medium | C=C aromatic ring stretch |

| ~1280 | Strong | C-O stretch (phenolic) |

| ~1200 | Medium | In-plane O-H bend |

| ~860 | Strong | C-H out-of-plane bend (isolated H) |

| ~740 | Medium | C-Cl stretch |

| ~650 | Medium | C-Br stretch |

Experimental Protocols

The following is a detailed methodology for obtaining the FT-IR spectrum of this compound. This protocol is adapted from standard procedures for solid-state FT-IR analysis.

Objective: To acquire a high-quality FT-IR spectrum of solid this compound for qualitative and quantitative analysis.

Materials:

-

This compound (solid)

-

Infrared-grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FT-IR spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS50)

-

Spatula

-

Sample holder

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Place approximately 1-2 mg of this compound and 100-200 mg of dry KBr into an agate mortar.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be minimized to reduce scattering of the infrared radiation.

-

Transfer a portion of the powdered mixture into the pellet-forming die.

-

Place the die under a hydraulic press and apply a pressure of 8-10 tons for approximately 1-2 minutes to form a thin, transparent, or translucent pellet.

-

-

Instrument Setup:

-

Ensure the FT-IR spectrometer's sample compartment is purged with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.

-

Perform a background scan with an empty sample compartment. This will be subtracted from the sample spectrum to remove any contributions from the instrument and atmosphere.

-

-

Data Acquisition:

-

Carefully place the KBr pellet into the sample holder in the spectrometer's beam path.

-

Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Process the resulting spectrum by performing a baseline correction and peak picking to identify the key absorption bands.

-

Visualization

The following diagrams illustrate the logical workflow of the experimental protocol and the key functional group regions in the FT-IR spectrum.

Caption: Experimental workflow for FT-IR analysis.

Caption: Key FT-IR absorption regions for the molecule.

References

Mass Spectrometry of 3-Bromo-5-chloro-2-hydroxybenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 3-Bromo-5-chloro-2-hydroxybenzaldehyde, a halogenated aromatic aldehyde of interest in various scientific domains. This document details its electron ionization (EI) mass spectrum, fragmentation patterns, and relevant experimental protocols. Furthermore, it explores potential biological signaling pathways that may be influenced by this class of compounds, offering insights for drug development and molecular biology research.

Molecular Profile

| Property | Value | Source |

| Chemical Formula | C₇H₄BrClO₂ | --INVALID-LINK-- |

| Molecular Weight | 235.46 g/mol | --INVALID-LINK-- |

| CAS Number | 19652-32-5 | --INVALID-LINK-- |

| Synonyms | 3-Bromo-5-chlorosalicylaldehyde | --INVALID-LINK-- |

Electron Ionization (EI) Mass Spectrometry Data

The mass spectrum of this compound is characterized by a distinct isotopic pattern due to the presence of bromine and chlorine atoms. The molecular ion peak cluster is observed with significant M, M+2, and M+4 peaks, corresponding to the different isotopic combinations of ⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl.

Tabulated Mass Spectrum Data

The following table summarizes the key mass-to-charge ratios (m/z) and their relative intensities as observed in the electron ionization mass spectrum.

| m/z | Relative Intensity (%) | Putative Fragment Assignment |

| 238 | 24.4 | [M+4]⁺• (C₇H₄⁸¹Br³⁷ClO₂) |

| 237 | 21.1 | [M+3]⁺• |

| 236 | 100.0 | [M+2]⁺• (C₇H₄⁸¹Br³⁵ClO₂ / C₇H₄⁷⁹Br³⁷ClO₂) |

| 235 | 62.2 | [M+1]⁺• |

| 234 | 78.7 | [M]⁺• (C₇H₄⁷⁹Br³⁵ClO₂) |

| 233 | 43.3 | [M-H]⁺ |

| 220 | 2.6 | [M-O]⁺• |

| 218 | 10.7 | [M-O]⁺• |

| 216 | 8.2 | [M-O]⁺• |

| 208 | 3.4 | [M-CO-H]⁺ |

| 206 | 3.3 | [M-CO-H]⁺ |

| 192 | 1.9 | [M-CHO-Cl]⁺ |

| 190 | 7.5 | [M-CHO-Cl]⁺ |

| 188 | 5.8 | [M-CHO-Cl]⁺ |

| 181 | 1.8 | [M-Br]⁺ |

| 179 | 7.2 | [M-Cl]⁺ |

| 177 | 5.5 | [M-Cl]⁺ |

| 128 | 5.1 | [C₆H₃OCl]⁺ |

| 126 | 14.8 | [C₆H₃OCl]⁺ |

| 99 | 7.5 | [C₅H₂OCl]⁺ |

| 98 | 4.0 | [C₅H₃OCl]⁺ |

| 97 | 4.7 | [C₅H₂OCl]⁺ |

| 73 | 5.4 | [C₃H₂Cl]⁺ |

| 63 | 19.7 | [C₅H₃]⁺ |

| 62 | 9.9 | [C₅H₂]⁺ |

| 61 | 5.9 | [C₅H]⁺ |

Data sourced from ChemicalBook and NIST WebBook.

Fragmentation Pattern

The fragmentation of this compound under electron ionization follows pathways characteristic of aromatic aldehydes and halogenated compounds. The presence of bromine and chlorine isotopes leads to distinctive isotopic clusters for the molecular ion and its fragments.

Caption: Fragmentation pathway of this compound.

Experimental Protocols

Acquiring high-quality mass spectra for solid aromatic aldehydes like this compound typically involves the use of a direct insertion probe with an electron ionization source.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the mass spectrum. Recrystallization or chromatographic purification may be necessary.

-

Sample Loading: A small amount of the solid sample (typically sub-milligram) is loaded into a clean glass capillary tube.

-

Probe Insertion: The capillary tube is placed into the tip of the direct insertion probe.

Mass Spectrometry Parameters

The following parameters are typical for the analysis of aromatic aldehydes using a standard quadrupole or time-of-flight mass spectrometer with an EI source:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 200-250 °C

-

Mass Range: 50-350 amu

-

Scan Rate: 1 scan/second

-

Inlet System: Direct Insertion Probe (DIP)

-

Probe Temperature Program: The probe is heated ballistically or with a temperature ramp (e.g., 25 °C to 300 °C at 20 °C/min) to facilitate sample volatilization directly into the ion source.

Caption: Experimental workflow for EI-MS analysis.

Potential Biological Signaling Pathways

Halogenated salicylaldehydes and related benzaldehydes have been reported to exhibit a range of biological activities, including antiproliferative and anti-inflammatory effects. While the specific signaling pathways modulated by this compound are not yet fully elucidated, research on similar compounds suggests potential interactions with key cellular signaling cascades implicated in cancer and immune responses.

Some studies have indicated that certain salicylaldehyde derivatives can induce apoptosis and cell cycle arrest in cancer cells. Furthermore, benzaldehyde has been shown to inhibit multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways. Another area of research has shown that salicylaldehyde can suppress the IgE-mediated activation of mast cells by affecting the FcεRI signaling pathway.

Caption: Potential signaling pathways affected by halogenated salicylaldehydes.

An In-depth Technical Guide on the Solubility of 3-Bromo-5-chloro-2-hydroxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Bromo-5-chloro-2-hydroxybenzaldehyde in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on providing detailed, standard experimental protocols for solubility determination and a general framework for understanding the solubility of halogenated benzaldehydes.

Introduction

This compound is a halogenated aromatic aldehyde with potential applications as an intermediate in the synthesis of various compounds, including pharmaceuticals and other specialty chemicals.[1][2] Understanding its solubility in different organic solvents is crucial for its synthesis, purification, and formulation in various applications. This guide outlines the standard methodologies for determining the solubility of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 19652-32-5 | [3][4] |

| Molecular Formula | C₇H₄BrClO₂ | [3][4] |

| Molecular Weight | 235.46 g/mol | [3][4] |

| Melting Point | 81.5-90.5 °C | [5] |

| Appearance | Pale yellow to yellow crystals or powder | [5] |

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been reported. The following table is provided as a template for researchers to populate with their own experimental data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| e.g., Ethanol | 25 | Data not available | Data not available |

| e.g., Acetone | 25 | Data not available | Data not available |

| e.g., Dichloromethane | 25 | Data not available | Data not available |

| e.g., Toluene | 25 | Data not available | Data not available |

| e.g., Ethyl Acetate | 25 | Data not available | Data not available |

| e.g., Methanol | 25 | Data not available | Data not available |

| e.g., n-Hexane | 25 | Data not available | Data not available |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid organic compound like this compound in an organic solvent.

This is a widely accepted method for determining the equilibrium solubility of a compound.[6][7][8]

Materials:

-

This compound

-

Selected organic solvents of high purity

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the equilibration period, cease agitation and allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, it is recommended to centrifuge the sample and then take an aliquot from the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the solubility based on the measured concentration and the dilution factor.

This method is simpler but may be less precise than the shake-flask method.

Materials:

-

This compound

-

Selected organic solvents of high purity

-

Analytical balance

-

Vials or test tubes with secure caps

-

Vortex mixer or magnetic stirrer

-

Oven or vacuum desiccator

Procedure:

-

Accurately weigh a vial.

-

Add a known volume of the chosen organic solvent to the vial.

-

Gradually add a weighed amount of this compound to the solvent while stirring until no more solid dissolves and a slight excess of solid remains.

-

Seal the vial and continue to stir at a constant temperature for an extended period to ensure saturation.

-

Allow the undissolved solid to settle.

-

Carefully decant the saturated solution into a pre-weighed dish.

-

Evaporate the solvent in an oven or vacuum desiccator at a temperature that will not cause the solute to decompose.

-

Once the solvent is completely evaporated, weigh the dish containing the solid residue.

-

The weight of the residue corresponds to the amount of dissolved this compound in the initial volume of the solvent.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound using the saturation shake-flask method.

Caption: Workflow for the Saturation Shake-Flask Solubility Method.

Conclusion

References

- 1. Buy 5-Bromo-3-chloro-2-hydroxybenzaldehyde | 19652-33-6 [smolecule.com]

- 2. 3-Bromo-5-chlorosalicylaldehyde | 19652-32-5 [chemicalbook.com]

- 3. This compound | C7H4BrClO2 | CID 519676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 19652-32-5 [matrix-fine-chemicals.com]

- 5. A13449.06 [thermofisher.com]

- 6. mdpi.com [mdpi.com]

- 7. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-chloro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-5-chloro-2-hydroxybenzaldehyde, a valuable substituted salicylaldehyde intermediate in the development of novel pharmaceutical and therapeutic agents. This document details the primary synthetic pathways, experimental protocols, and relevant chemical data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound, also known as 3-bromo-5-chlorosalicylaldehyde, is a key building block in organic synthesis. Its halogenated phenolic structure makes it a versatile precursor for the synthesis of a variety of more complex molecules, including Schiff bases, which have been investigated for their potential biological activities. The strategic placement of the bromo, chloro, and hydroxyl groups on the benzaldehyde scaffold allows for a range of chemical modifications, making it a compound of significant interest to researchers in drug development.

Synthetic Pathways

The primary and most established method for the synthesis of this compound is the Reimer-Tiemann reaction . This reaction facilitates the ortho-formylation of phenols through the reaction of a phenol with chloroform in a basic solution.[1][2] In the case of this compound, the logical starting material is 2-bromo-4-chlorophenol.

The reaction mechanism involves the generation of dichlorocarbene (:CCl₂) as the electrophile. The phenoxide ion, formed by the deprotonation of the starting phenol in the basic medium, then attacks the dichlorocarbene. Subsequent hydrolysis of the resulting intermediate yields the aldehyde product.[1][2][3] The ortho-position to the hydroxyl group is preferentially formylated due to the directing effect of the hydroxyl group.

An alternative, though less common, approach for the formylation of phenols is the Duff reaction . This method employs hexamine as the formylating agent in the presence of an acid. While generally less efficient than the Reimer-Tiemann reaction, it can be a viable alternative for certain substrates.

This guide will focus on the Reimer-Tiemann reaction as the principal synthetic route.

Experimental Protocol: Reimer-Tiemann Synthesis

Starting Material: 2-Bromo-4-chlorophenol

Reagents and Solvents:

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl) for workup

-

Dichloromethane or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-4-chlorophenol in a suitable solvent such as ethanol.

-

Addition of Base: Slowly add an aqueous solution of sodium hydroxide to the flask while stirring. The mixture will become basic, and the phenoxide salt of the starting material will form.

-

Addition of Chloroform: Gently heat the reaction mixture to approximately 60-70°C. Add chloroform dropwise to the heated solution over a period of time. The reaction is often exothermic, so careful control of the addition rate and temperature is crucial.[1]

-

Reaction: After the addition of chloroform is complete, continue to heat the mixture under reflux for several hours to ensure the reaction goes to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

After cooling the reaction mixture to room temperature, remove the excess chloroform and ethanol by rotary evaporation.

-

Acidify the remaining aqueous solution with dilute hydrochloric acid to a pH of approximately 5-6. This will protonate the phenoxide and precipitate the crude product.

-

Extract the product with a suitable organic solvent, such as dichloromethane.

-

Wash the combined organic extracts with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic solution under reduced pressure to obtain the crude this compound.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄BrClO₂ | [4][5] |

| Molecular Weight | 235.46 g/mol | [5] |

| Appearance | Pale yellow to yellow crystalline powder | [4] |

| Melting Point | 81.5-90.5 °C | [4] |

| CAS Number | 19652-32-5 | [5] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data | Reference(s) |

| ¹³C NMR | Spectra available for viewing. | [6] |

| ATR-IR | Spectra available for viewing. | [6] |

| Mass Spectrometry (EI) | Spectra available for viewing. | [7] |

Note: While the availability of spectra is confirmed, specific peak assignments require access to the raw data from the cited databases.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound via the Reimer-Tiemann reaction.

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide outlines the synthesis of this compound, primarily through the Reimer-Tiemann reaction. The provided information on the synthetic pathway, a generalized experimental protocol, and key data is intended to serve as a valuable resource for researchers and professionals in the field of drug development. The successful synthesis of this compound provides a gateway to a diverse range of potentially bioactive molecules, underscoring its importance in medicinal chemistry. Further optimization of the presented protocol may be necessary to achieve desired yields and purity for specific research applications.

References

- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 2. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 3. unacademy.com [unacademy.com]

- 4. A13449.06 [thermofisher.com]

- 5. This compound | C7H4BrClO2 | CID 519676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound [webbook.nist.gov]

Starting materials for 3-Bromo-5-chloro-2-hydroxybenzaldehyde synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic routes for obtaining 3-Bromo-5-chloro-2-hydroxybenzaldehyde, a key intermediate in the development of various pharmaceutical compounds. This document provides a comparative analysis of starting materials, detailed experimental protocols, and quantitative data to assist researchers in selecting the optimal synthetic strategy.

Overview of Synthetic Strategies

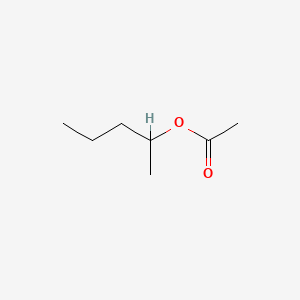

The synthesis of this compound can be approached from two principal starting materials, each with distinct advantages and considerations. The two main pathways are:

-

Route 1: Bromination of 5-Chlorosalicylaldehyde. This is a direct approach where the commercially available 5-chlorosalicylaldehyde is brominated at the C3 position.

-

Route 2: Formylation of 2-Bromo-4-chlorophenol. This route involves the introduction of a formyl group onto the 2-bromo-4-chlorophenol backbone.

The choice between these routes will depend on factors such as the availability and cost of the starting materials, desired yield and purity, and the scalability of the reaction.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize the quantitative data associated with the key synthetic routes to this compound.

Table 1: Bromination of 5-Chlorosalicylaldehyde

| Starting Material | Brominating Agent | Solvent | Additive | Reaction Time | Yield (%) | Purity (%) | Reference |

| 5-Chlorosalicylaldehyde | Bromine | Acetic Acid | None | 4 hours | 68.9 | 97.8 | [1] |

| 5-Chlorosalicylaldehyde | Bromine | Acetic Acid | Sodium Acetate | 1.5 hours | 91.5 | 99.5 | [1] |

Table 2: Formylation of 2-Bromo-4-chlorophenol (Analogous to 2-Bromophenol)

| Starting Material | Formylation Method | Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |

| 2-Bromophenol | Ortho-Formylation | MgCl₂, Paraformaldehyde, Triethylamine | Tetrahydrofuran | 4 hours | 80-81 (crude), 68-69 (recrystallized) | ≥95 (crude) | [2] |

Experimental Protocols

Route 1: Bromination of 5-Chlorosalicylaldehyde

3.1.1. Experimental Protocol with Sodium Acetate

-

Materials: 5-Chlorosalicylaldehyde (5CSAL), Sodium Acetate, Acetic Acid, Bromine, Water.

-

Procedure:

-

To a suspension of 5-chlorosalicylaldehyde (292 g, 1.87 mol) and sodium acetate (153 g, 1.0 equiv.) in acetic acid (800 mL) at room temperature, slowly add bromine (96.3 mL, 1.1 equiv.).

-

After the addition is complete (approximately 1 hour), stir the mixture for an additional 30 minutes.

-

Add water (300 mL) to the mixture to precipitate the product.

-

Cool the mixture to 5°C and collect the crystals by vacuum filtration.

-

Wash the crystals with water (2 x 150 mL).

-

Dry the crystals at 40°C for 4 hours to obtain this compound.[1]

-

3.1.2. Experimental Protocol without Additive

-

Materials: 5-Chlorosalicylaldehyde (5CSAL), Acetic Acid, Bromine, Water.

-

Procedure:

-

To a suspension of 5-chlorosalicylaldehyde (73.3 g, 0.47 mol) in acetic acid (300 mL) at room temperature, slowly add bromine (82.9 g, 1.1 equiv.).

-

Stir the reaction mixture at room temperature for 4.0 hours.

-

Add water to precipitate the product.

-

The isolated crude product can be purified by recrystallization.[1]

-

Route 2: Ortho-Formylation of 2-Bromo-4-chlorophenol (Adapted from 2-Bromophenol)

This protocol is adapted from a procedure for the ortho-formylation of 2-bromophenol and is expected to be effective for 2-bromo-4-chlorophenol.[2]

-

Materials: 2-Bromo-4-chlorophenol, Anhydrous Magnesium Dichloride (MgCl₂), Paraformaldehyde, Triethylamine, Dry Tetrahydrofuran (THF), Diethyl Ether, 1 N Hydrochloric Acid (HCl), Anhydrous Magnesium Sulfate (MgSO₄), Hexane.

-

Procedure:

-

In a dry 500-mL, three-necked round-bottomed flask purged with argon, add anhydrous magnesium dichloride (9.52 g, 100 mmol) and solid paraformaldehyde (4.50 g, 150 mmol).

-

Add dry tetrahydrofuran (250 mL) via syringe.

-

Add triethylamine (10.12 g, 100 mmol) dropwise via syringe and stir the mixture for 10 minutes.

-

Add 2-bromo-4-chlorophenol (equivalent to 50 mmol of the starting phenol) dropwise via syringe.

-

Immerse the flask in an oil bath at approximately 75°C and heat at a gentle reflux for 4 hours.

-

Cool the reaction mixture to room temperature and add 100 mL of diethyl ether.

-

Transfer the organic phase to a 1-L separatory funnel and wash successively with 1 N HCl (3 x 100 mL) and water (3 x 100 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The resulting solid can be further purified by recrystallization from hexane.[2]

-

Visualization of Synthetic Pathways

The following diagrams illustrate the described synthetic routes for this compound.

Caption: Synthetic pathway via bromination of 5-Chlorosalicylaldehyde.

Caption: Synthetic pathway via formylation of 2-Bromo-4-chlorophenol.

Discussion of Formylation Methods

While the provided protocol for formylation is a highly regioselective method, other classical formylation reactions can also be considered, although they may present challenges with regioselectivity and yield. These include:

-

Reimer-Tiemann Reaction: Utilizes chloroform and a strong base. The reaction proceeds through a dichlorocarbene intermediate.

-

Duff Reaction: Employs hexamine as the formyl carbon source and requires a strongly electron-donating group on the aromatic ring.

-

Vilsmeier-Haack Reaction: Uses a substituted formamide and phosphorus oxychloride to generate the Vilsmeier reagent, which acts as the formylating agent.

The selection of a specific formylation method would require careful optimization for the 2-bromo-4-chlorophenol substrate to maximize the yield of the desired ortho-formylated product.

Conclusion

This technical guide outlines two primary and effective synthetic routes for the preparation of this compound. The bromination of 5-chlorosalicylaldehyde offers a direct and high-yielding approach, particularly with the use of sodium acetate as an additive. The ortho-formylation of 2-bromo-4-chlorophenol provides an alternative route, with a well-established and highly regioselective protocol available for analogous substrates. The choice of the optimal synthetic pathway will be guided by the specific requirements of the research or development project, including cost, scale, and desired purity.

References

An In-depth Technical Guide to the Reactivity of 3-Bromo-5-chloro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract